3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is a synthetic heterocyclic compound. It belongs to the class of pyrrolopyridines, also known as azaindoles. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities and potential as pharmaceutical agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, it serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester is a chemical compound characterized by its unique molecular structure and various applications in scientific research. Its molecular formula is , with a molecular weight of approximately 269.09 g/mol. The compound is recognized for its potential in medicinal chemistry and as a building block in the synthesis of more complex molecules.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester belongs to the class of heterocyclic compounds, specifically pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored in pharmaceutical research.
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. A common method utilizes pyridinium tribromide as the brominating agent in a pyridine solvent.
The compound can participate in various chemical reactions typical for esters and brominated heterocycles. Notably, it can undergo hydrolysis to yield the corresponding carboxylic acid when treated with aqueous base.
The mechanism of action for compounds like 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester often involves interactions with biological targets such as enzymes or receptors. The bromine substituent may enhance binding affinity or alter pharmacological profiles through electronic effects.
Research indicates that similar compounds exhibit activity against specific biological pathways, potentially acting as inhibitors or modulators in therapeutic contexts.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester has significant applications in:
This compound serves as an essential building block in the development of new pharmaceuticals and contributes to ongoing research in organic synthesis and medicinal chemistry.
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (CAS No. 889658-85-9) has emerged as a structurally significant heterocyclic compound in modern synthetic and medicinal chemistry. With the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol, this fused bicyclic system features a pyrrole ring annulated to a pyridine ring (pyrrolo[3,2-b]pyridine scaffold) bearing three strategically positioned functional groups: a bromine atom at the C3 position, an ethyl ester moiety at C2, and a pyrrolic N-H group [1] . This specific substitution pattern creates a versatile molecular architecture that serves as a multifunctional building block for complex nitrogen-containing heterocycles. The bromine atom offers a site for transition metal-catalyzed cross-coupling reactions, the ester group enables hydrolytic conversion to carboxylic acids or reduction to alcohols, and the electron-rich pyrrole ring facilitates electrophilic substitutions. This functional density, combined with the inherent biological relevance of the pyrrolopyridine core, has positioned this compound at the intersection of synthetic methodology development and pharmacophore design [8].
The synthesis and application of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester are inextricably linked to advancements in the chemistry of fused heteroaromatic systems and selective halogenation methodologies. Pyrrolopyridines (azaindoles) gained prominence as isosteres of indoles, offering altered electronic properties, improved solubility, and enhanced metabolic stability while maintaining similar geometries [7]. Early synthetic routes to these scaffolds were often low-yielding or lacked regiocontrol, limiting their utility. The targeted synthesis of the 3-bromo derivative emerged as chemists developed strategies for the regioselective functionalization of the electron-rich pyrrole ring within the pyrrolopyridine system [4].
The most widely adopted synthesis, as documented in patent literature, involves the direct bromination of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate using N-bromosuccinimide (NBS) under mild conditions. This method, characterized by its operational simplicity and regioselectivity, proceeds via electrophilic aromatic substitution where the electron-rich C3 position of the pyrrole ring is selectively targeted. A representative procedure involves dissolving the precursor ester in dichloromethane, cooling to 0°C, and adding NBS (1.1 equivalents). After stirring at room temperature for 16 hours, the reaction mixture is worked up with water, extracted, and purified via silica gel chromatography (eluting with 0-50% ethyl acetate in petroleum ether) to yield the title compound as a yellow solid in approximately 61% yield [4]. Characterization by ¹H NMR confirmed the structure: δ 9.94 (br s, 1H), 8.65 (dd, J=4.5, 1.1 Hz, 1H), 7.78 (dd, J=8.4, 1.0 Hz, 1H), 7.31 (dd, J=8.4, 4.5 Hz, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H).
Alternative synthetic approaches have been explored to optimize yield or circumvent solubility issues. One notable method employs pyridinium tribromide as the brominating agent in pyridine solvent under heating conditions . While potentially offering higher conversion in specific cases, this method introduces challenges related to handling and purification compared to the NBS/dichloromethane system. The development of these synthetic protocols marked a significant advancement by providing reliable access to gram-scale quantities of this key intermediate, enabling its broader investigation in complex molecule synthesis. The compound's physical properties—predicted boiling point of 408.5±40.0 °C, density of 1.624±0.06 g/cm³, and pKa of 11.01±0.40—reflect its polar yet stable nature, suitable for diverse synthetic manipulations [1].
Table 1: Key Synthetic Methods for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester
Method | Conditions | Yield (%) | Key Advantages | Primary Reference |
---|---|---|---|---|
N-Bromosuccinimide | Dichloromethane, 0°C to RT, 16 h | 61 | Mild conditions, good regioselectivity | [4] |
Pyridinium Tribromide | Pyridine, heating | Not specified | Potentially higher reactivity |
The structural features of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester confer exceptional utility in designing pharmacologically active molecules. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the introduction of diverse aryl, heteroaryl, alkenyl, or alkynyl groups at the C3 position. This transforms the molecule into a tailored scaffold for generating compound libraries targeting structure-activity relationship studies . Concurrently, the ethyl ester group offers orthogonal reactivity: hydrolysis provides the corresponding carboxylic acid for amide coupling or peptide synthesis, while reduction can yield the hydroxymethyl derivative—a valuable intermediate for further functionalization or as a terminal group in bioactive molecules. The fused bicyclic core itself is a privileged structure in medicinal chemistry, serving as a bioisostere for purines or indoles. This isosterism allows interaction with diverse biological targets while often conferring improved physicochemical properties such as enhanced solubility, altered pKa, and better metabolic stability compared to all-carbon analogs [7] [9].
The scaffold's significance is underscored by its presence in compounds investigated for antitumor and kinase inhibitory activities. For instance, structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), critical targets in cancer therapy due to their role in tumor proliferation and angiogenesis. Compound 4h, featuring this core, exhibited IC₅₀ values of 7 nM, 9 nM, 25 nM, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively. It significantly inhibited breast cancer (4T1) cell proliferation, induced apoptosis, and suppressed migration and invasion in vitro [9]. This exemplifies how the core structure provides a versatile platform for optimizing interactions within the ATP-binding pockets of kinases. Beyond oncology, the pyrrolo[3,2-b]pyridine scaffold is being explored for antibacterial agents, leveraging its ability to penetrate bacterial membranes and interfere with essential enzymes, and for central nervous system (CNS) targets, where its heteroaromatic nature facilitates blood-brain barrier passage .
Table 2: Structural Analogs and Their Key Features
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1234616-09-1 | C₁₀H₉BrN₂O₂ | Bromine at position 6 instead of 3 |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 952182-30-8 | C₉H₇BrN₂O₂ | Methyl ester instead of ethyl ester |
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 2091528-24-2 | C₁₀H₉BrN₂O₂ | Bromine at position 5 instead of 3 |
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1352492-16-0 | C₉H₇BrN₂O₂ | Methyl ester and bromine at position 6 |
The molecule's role extends beyond being a simple intermediate; it acts as a conformational constraint in peptide mimetics and a core component in protein-protein interaction inhibitors. Its relatively low molecular weight (~269 g/mol) and favorable calculated properties (e.g., XLogP3 of 2.3) enhance its suitability as a starting point in drug discovery campaigns adhering to "fragment-like" or "lead-like" design principles [8]. The commercial availability of this compound and its derivatives (e.g., ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, CAS 1956378-91-8) further accelerates its adoption in medicinal chemistry programs targeting diverse therapeutic areas [10]. Its integration into the synthesis of complex alkaloid analogs highlights its bridging role between traditional heterocyclic chemistry and modern drug discovery paradigms [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7